7-Methoxy-2,6-dimethylquinoline
Description
7-Methoxy-2,6-dimethylquinoline is a quinoline derivative characterized by a methoxy (-OCH₃) substituent at the 7-position and methyl (-CH₃) groups at the 2- and 6-positions of the quinoline core. Quinoline derivatives are heterocyclic aromatic compounds with a nitrogen atom at the 1-position of a fused benzene-pyridine ring system. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and fluorescence properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-methoxy-2,6-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-10-5-4-9(2)13-11(10)7-12(8)14-3/h4-7H,1-3H3 |
InChI Key |
PBZXVJVQGSXGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 7-Methoxy-2,6-dimethylquinoline and related compounds:
Structural and Functional Insights
Core Structure Differences: Quinoline vs. Isoquinoline: The nitrogen atom in quinoline is at the 1-position, whereas in isoquinoline derivatives (e.g., Mimosamycin), it is at the 2-position. This alters electronic distribution, solubility, and biological interactions . Chromones and Coumarins: These lack nitrogen but contain oxygen-based heterocycles. Chromones (benzopyrones) and coumarins are associated with photochemical reactivity and cytotoxicity .
However, the trione functional groups in Mimosamycin increase polarity, limiting its bioavailability compared to 7-Methoxy-2,6-dimethylquinoline .
Biological Activity: Chromone derivatives (e.g., 7-Methoxy-2,3,6-trimethylchromone) exhibit cytotoxic activity against cancer cell lines, suggesting that quinoline analogs with similar substituents may share this trait .
Synthetic Relevance: Isoquinoline triones like Mimosamycin are valuable intermediates in alkaloid synthesis, while quinoline derivatives are often optimized for drug discovery due to their structural versatility .
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